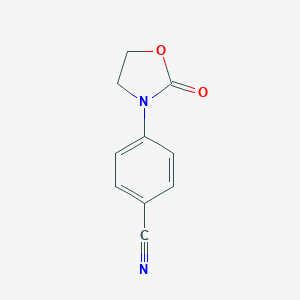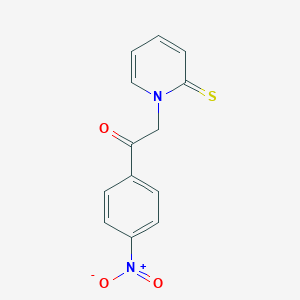
4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, fused to a benzonitrile group. The oxazolidinone ring is known for its presence in various biologically active compounds, making this compound a compound of interest in scientific research .
Applications De Recherche Scientifique
4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile has several scientific research applications:
Méthodes De Préparation
The synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-cyanobenzaldehyde with ethylene glycol in the presence of a catalyst to form the intermediate 4-(2-hydroxyethyl)benzonitrile. This intermediate is then cyclized using phosgene or a phosgene equivalent to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzylamine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, sodium borohydride for mild reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile and its derivatives often involves the inhibition of bacterial protein synthesis. The oxazolidinone ring interacts with the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparaison Avec Des Composés Similaires
4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile can be compared with other oxazolidinone derivatives such as:
Linezolid: A well-known oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects compared to linezolid.
The uniqueness of this compound lies in its specific structure, which allows for the synthesis of a wide range of derivatives with potential biological activities .
Propriétés
IUPAC Name |
4-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-8-1-3-9(4-2-8)12-5-6-14-10(12)13/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGQVHPYVQQIIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone](/img/structure/B503439.png)
![5-chloro-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B503440.png)
![3-nitro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B503443.png)



![4-(4-{[2-(Methylsulfanyl)-4-pyrimidinyl]oxy}phenyl)morpholine](/img/structure/B503451.png)
![methyl {[9-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B503452.png)

![2-{[(6-chloro-3-pyridazinyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B503455.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3-methyl-4(3H)-pyrimidinone](/img/structure/B503456.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B503457.png)
![3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B503459.png)
![N-{2-[benzyl(methyl)amino]ethyl}-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide](/img/structure/B503460.png)
